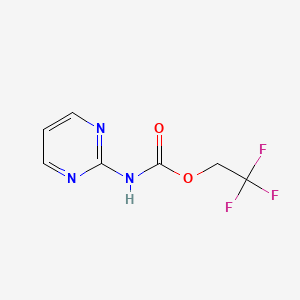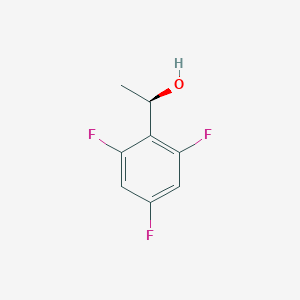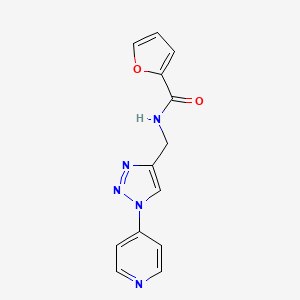
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide” is a complex organic compound that contains several functional groups . It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The molecule also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . This triazole ring is linked to a pyridine ring, a six-membered aromatic ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the aromatic rings (furan, pyridine, and triazole) would contribute to the compound’s stability and could influence its reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the carboxamide group could make it a potential candidate for reactions like hydrolysis or reduction . The aromatic rings might undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings tend to have higher melting and boiling points due to pi-pi stacking interactions. The presence of the polar carboxamide group could enhance its solubility in polar solvents .
Applications De Recherche Scientifique
Synthesis and Transformation
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide involves complex chemical processes that yield various heterocyclic compounds, demonstrating the compound's versatility as a chemical intermediate. For example, El’chaninov et al. (2018) detailed the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide, showing the potential of furan carboxamide derivatives in synthesizing complex heterocycles El’chaninov et al., 2018. This process underscores the compound's utility in creating novel structures with potential therapeutic applications.
Application in Medicinal Chemistry
The compound has been identified as a key intermediate in the synthesis of various biologically active molecules, indicating its significance in medicinal chemistry. For instance, Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a derivative of this compound. This tracer, [11C]CPPC, is used for imaging of reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuroinflammation in vivo Horti et al., 2019.
Potential Biological Activities
Studies have also explored the compound's role in synthesizing molecules with potential antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones as intermediates to create compounds with demonstrated cytotoxic effects against cancer cell lines, suggesting the compound's utility in developing new antitumor agents Riyadh, 2011. Additionally, Panja et al. (2018) designed pyrrole and furan-based pyridine/pyridinium bisamides for supramolecular gelators, with potential applications in selective sensing and drug release, highlighting the compound's versatility in creating functional materials for biomedical applications Panja et al., 2018.
Mécanisme D'action
Target of Action
Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, often related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific pathway and the context within the organism.
Result of Action
Given the range of biological activities associated with similar compounds, it is likely that the effects would be diverse and context-dependent .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(12-2-1-7-20-12)15-8-10-9-18(17-16-10)11-3-5-14-6-4-11/h1-7,9H,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQONZENLZVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)
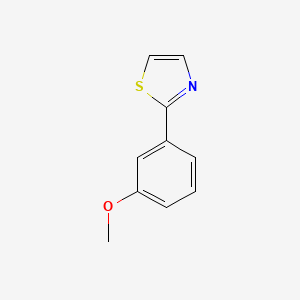
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)
![1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2536737.png)
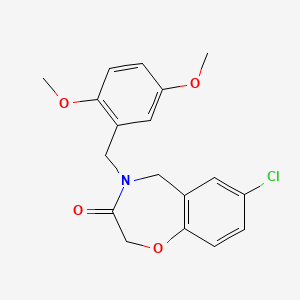
amino}thiophene-2-carboxamide](/img/structure/B2536741.png)
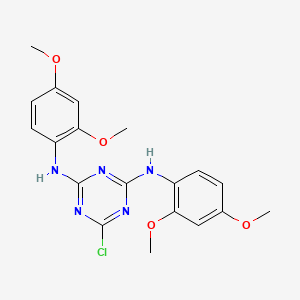
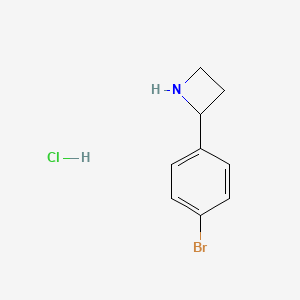
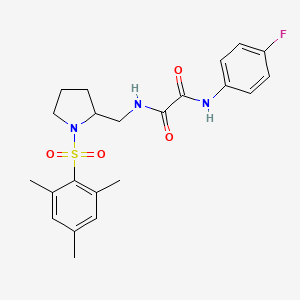

![7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2536749.png)
